molecular formula C17H20BrN5O2S B10899881 5-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

5-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

Katalognummer: B10899881
Molekulargewicht: 438.3 g/mol
InChI-Schlüssel: DKHJAZGYGXJLHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling through various organic reactions such as acylation and amination. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3-methyl-1H-pyrazole: Shares the pyrazole ring but lacks the thiophene and other functional groups.

    2-Thiophenecarboxamide: Contains the thiophene ring but lacks the pyrazole and other functional groups.

Uniqueness

5-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-CYANO-N~2~,N~2~-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE is unique due to its combination of a pyrazole ring, a thiophene ring, and various functional groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C17H20BrN5O2S

Molekulargewicht

438.3 g/mol

IUPAC-Name

5-[[2-(4-bromo-3-methylpyrazol-1-yl)acetyl]amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C17H20BrN5O2S/c1-5-22(6-2)17(25)15-10(3)12(7-19)16(26-15)20-14(24)9-23-8-13(18)11(4)21-23/h8H,5-6,9H2,1-4H3,(H,20,24)

InChI-Schlüssel

DKHJAZGYGXJLHD-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CN2C=C(C(=N2)C)Br)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.